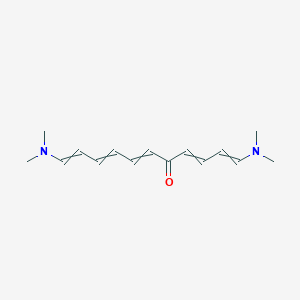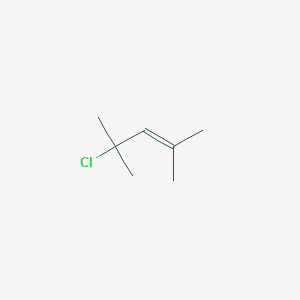
4-Chloro-2,4-dimethylpent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,4-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the pentene chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,4-dimethylpent-2-ene can be achieved through various methods. One common approach involves the chlorination of 2,4-dimethylpent-2-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), resulting in the formation of halogenated products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Formation of alcohols or amines.
Addition: Formation of dihalogenated alkanes.
Elimination: Formation of alkenes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,4-dimethylpent-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of specialty polymers and materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,4-dimethylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in substitution and addition reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpent-2-ene: The parent compound without the chlorine atom.
4-Bromo-2,4-dimethylpent-2-ene: A brominated analog with similar reactivity.
2,4-Dimethylhex-2-ene: A homologous compound with an additional carbon in the chain.
Uniqueness
4-Chloro-2,4-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from its non-chlorinated or differently halogenated counterparts.
Eigenschaften
CAS-Nummer |
84050-67-9 |
|---|---|
Molekularformel |
C7H13Cl |
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
4-chloro-2,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(2)5-7(3,4)8/h5H,1-4H3 |
InChI-Schlüssel |
CJSDXYTVXQNBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


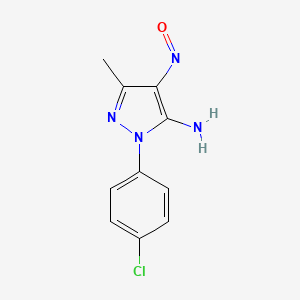
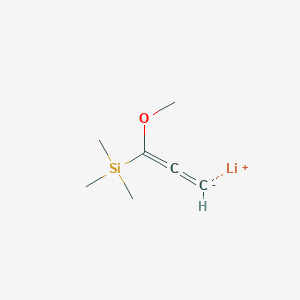

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
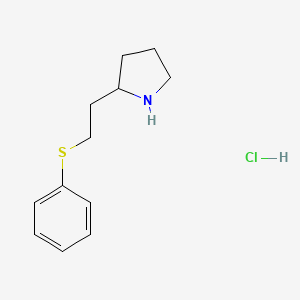
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
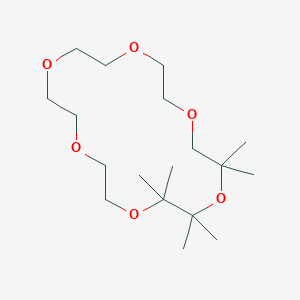
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

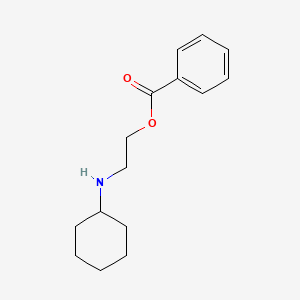
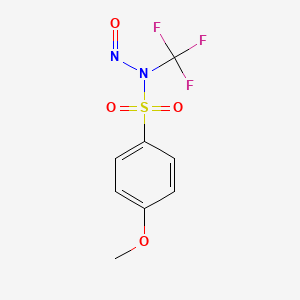
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
